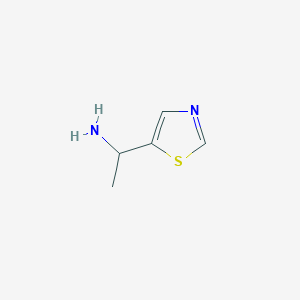

1-(Thiazol-5-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPSARLYTKXVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017480-28-2 | |

| Record name | 1-(1,3-thiazol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Thiazol 5 Yl Ethanamine and Its Derivatives

Established Synthetic Routes to the Thiazole (B1198619) Ring System and Ethanamine Moiety

The construction of 1-(thiazol-5-yl)ethanamine and its analogs relies on robust and well-documented synthetic pathways. These generally involve the initial formation of the heterocyclic thiazole ring, followed by the introduction and modification of the ethanamine side chain.

Multi-step synthesis is the most common approach for preparing thiazole derivatives, providing the flexibility to build complex molecules systematically. A frequent strategy involves the initial synthesis of a functionalized thiazole core, which is then elaborated to introduce the desired side chain. For instance, a common precursor, 2-bromo-1-(thiazol-5-yl)ethan-1-one, can be synthesized and subsequently reacted with various amines. nih.gov The synthesis of related structures, such as N-[2-(4-Carbomethoxymethoxyphenyl)-1-methylethyl]-2-hydroxy-2-(2,4-dimethyl-thiazol-5-yl)ethanamine, exemplifies this approach where a bromoacetyl-thiazole derivative is reacted with an appropriate amine, followed by a reduction step to yield the final ethanamine derivative. prepchem.com

Another multi-step pathway involves building the side chain in a stepwise manner. For example, amine compounds can be treated with ethyl bromoacetate (B1195939) to form esters, which are then converted to hydrazides using hydrazine (B178648) hydrate. semanticscholar.org These sequential reactions allow for the careful construction of the molecule, ensuring the correct placement of functional groups.

The formation of the thiazole ring is a cornerstone of these synthetic efforts. Several classical and modern methods are employed, with the Hantzsch thiazole synthesis being one of the most traditional and widely used. This method typically involves the condensation reaction between an α-haloketone and a thioamide. bepls.com Variations of this approach remain central to the synthesis of many thiazole-containing compounds. researchgate.net

More contemporary methods have also been developed to improve efficiency and substrate scope. One-pot procedures, which minimize the need for intermediate purification steps, are highly valued. For example, thiazole-2(3H)-imine derivatives can be synthesized in a one-pot, four-step process starting from α-active methylene (B1212753) ketones, which are first brominated, then treated with potassium thiocyanate, and finally condensed with primary amines. ekb.eg Other modern approaches include the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate, as well as the reaction of α-diazoketones with thioureas. bepls.comorganic-chemistry.org

| Ring Formation Method | Key Reactants | General Description |

| Hantzsch Synthesis | α-Haloketones, Thioamides | A classic condensation reaction to form the thiazole ring. bepls.com |

| Cook-Heilborn Synthesis | α-Aminonitriles, Carbon Disulfide | A method involving the reaction of α-aminonitriles with dithioacids or related compounds. bepls.com |

| Copper-Catalyzed Condensation | Oximes, Anhydrides, KSCN | A modern, mild method for producing thiazoles with good functional group tolerance. organic-chemistry.org |

| From α-Diazoketones | α-Diazoketones, Thiourea (B124793) | A catalyst-free method that proceeds efficiently at elevated temperatures. bepls.com |

| One-Pot from Ketones | α-Active Methylene Ketones, NBS, KSCN, Amines | A multi-step, one-pot synthesis involving bromination, thiocyanation, and condensation. ekb.eg |

Once the thiazole ring is formed, the introduction of the ethanamine moiety is the next critical phase. A primary method for this is the reduction of a nitrile precursor. For example, 2-(thiazol-5-yl)acetonitrile (B1524008) can be reduced to afford this compound. google.comgoogle.com

Another powerful technique is reductive amination. This process involves reacting a ketone or aldehyde, such as a thiazole-5-acetaldehyde derivative, with an amine in the presence of a reducing agent like sodium cyanoborohydride. This one-pot method can be highly efficient for generating the target amine.

The Mannich reaction provides an alternative route for introducing an aminomethyl group onto the thiazole ring. nih.gov This involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. The resulting aminomethyl derivative can serve as a building block for further elaboration into the ethanamine side chain. nih.gov The reaction of a pre-formed thiazole derivative with a bromoacetyl compound, followed by reduction of the resulting ketone, is also a viable and demonstrated route to introduce the functionalized amine side chain. prepchem.com

Enantioselective Synthesis Strategies for Chiral this compound Analogs

Chiral amines are crucial components in many pharmaceuticals, making their enantioselective synthesis a significant area of research. nih.gov For chiral analogs of this compound, the goal is to produce a single enantiomer, which often exhibits the desired biological activity while the other may be inactive or cause unwanted effects.

A leading strategy for obtaining chiral amines is the asymmetric reduction of prochiral ketone precursors, such as 1-(thiazol-5-yl)ethan-1-one. This transformation is often accomplished using transition metal catalysts complexed with chiral ligands. Ruthenium (Ru) and Iridium (Ir) complexes are particularly effective. nih.gov For example, Ru complexes containing chiral diphosphine and diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), demonstrate high activity and enantioselectivity in the hydrogenation of various ketones. nih.gov

Biocatalysis offers an environmentally benign alternative to metal-based catalysts. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can reduce ketones with exceptional enantioselectivity under mild reaction conditions. mdpi.com The use of whole-cell systems, employing either growing or resting cells of microorganisms, has been successful in the asymmetric reduction of a wide range of aromatic ketones to their corresponding chiral alcohols, which are direct precursors to chiral amines. mdpi.com Aluminum complexes with chiral biphenol-type ligands have also emerged as highly active catalysts for the asymmetric reduction of heteroaryl ketones. researchgate.net

| Catalyst/Reagent Type | Example | Substrate Type | Key Feature |

| Ruthenium Catalysts | RuCl(S,S)-TsDpen | Aromatic Ketones | High activity and enantioselectivity for hydrogenation and transfer hydrogenation. nih.gov |

| Iridium Catalysts | MsDPEN–Cp*Ir | Aromatic Ketones | Effective for asymmetric reduction under slightly acidic conditions. nih.gov |

| Biocatalysts (KREDs) | Ketoreductases from fungi | Aromatic Ketones | High enantioselectivity under mild, environmentally friendly conditions. mdpi.com |

| Aluminum Catalysts | Chiral Biphenol-Aluminum Complexes | Heteroaryl Ketones | High activity (S/C up to 500) and excellent enantiomeric excess (up to 99% ee). researchgate.net |

The use of chiral auxiliaries is a classical and powerful method for controlling stereochemistry during a synthesis. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent reaction to occur on one face of the molecule over the other. numberanalytics.comsigmaaldrich.com After the stereoselective transformation is complete, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Commonly used auxiliaries include Evans' oxazolidinones and camphorsultam. wikipedia.orgsigmaaldrich.com These are frequently employed in stereoselective aldol (B89426) reactions, which create two new contiguous stereocenters. wikipedia.org In the context of synthesizing this compound analogs, a chiral auxiliary could be attached to a thiazole-5-acetic acid derivative. Subsequent diastereoselective alkylation of the α-carbon, followed by removal of the auxiliary and conversion of the carboxylic acid to an amine, would yield the chiral ethanamine.

Recently, novel auxiliaries such as (4S)-benzyl-1,3-thiazolidin-2-one have been developed. This auxiliary, derived from an amino acid, has shown high diastereoselectivity in aldol reactions with various aromatic aldehydes, demonstrating the continued evolution and utility of this synthetic strategy. scielo.org.mx The principle involves creating separable diastereomeric products, from which the desired enantiomer of the target molecule can be obtained after the auxiliary is removed. nih.gov

Diastereoselective and Enantioselective Catalysis in Synthesis

The creation of specific stereoisomers of this compound and its derivatives is crucial for their pharmacological activity. Diastereoselective and enantioselective catalysis are powerful tools to achieve this with high precision.

Diastereoselective Synthesis:

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. For instance, Ellman's chiral tert-butanesulfinamide has been effectively used to synthesize chiral amines with multiple stereogenic centers. osi.lv This method involves the condensation of a ketone with the chiral auxiliary to form a sulfinyl imine, which is then subjected to a diastereoselective nucleophilic addition or reduction. The auxiliary is subsequently removed to yield the chiral amine.

A notable example involves the diastereoselective hydroxymethylation of cyclic N-tert-butanesulfinylketimines. osi.lv This reaction allows for the introduction of a hydroxymethyl group with a high degree of stereocontrol, leading to the formation of chiral amino alcohols.

Enantioselective Catalysis:

Enantioselective catalysis offers a more atom-economical approach to chiral amine synthesis. Various catalytic systems have been developed for the asymmetric reduction of imines or the addition of nucleophiles to imines.

Lipases, particularly from Candida antarctica, have shown great promise as catalysts for the enantioselective synthesis of chiral amines. researchgate.net For example, lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) can be used in the enantioselective acylation of racemic phenylthiazole-based amines. researchgate.net This kinetic resolution process allows for the separation of enantiomers with high enantiomeric excess.

Metal-catalyzed asymmetric synthesis is another powerful tool. For instance, rhodium-catalyzed transfer hydrogenation of N-sulfonyl ketimines has been shown to produce 1-arylalkylamines in excellent yields and high enantioselectivity. researchgate.net Similarly, gold-catalyzed intramolecular alkyne hydroarylation reactions have been employed for the highly enantioselective synthesis of complex thiahelicenes. nih.gov

Chiral phosphoric acids, derived from BINOL, have emerged as effective catalysts for the enantioselective addition of nucleophiles, such as indoles, to trifluoromethyl aldimines. nih.gov This approach allows for the synthesis of α-trifluoromethylamines with high enantioselectivity.

Table 1: Examples of Catalytic Systems in Enantioselective Synthesis

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (Novozym 435) | Enantioselective acylation | Chiral phenylthiazole-based amines | >99% | researchgate.net |

| Rhodium complex | Transfer hydrogenation | 1-Arylalkylamines | High | researchgate.net |

| Gold complex | Intramolecular alkyne hydroarylation | Thiahelicenes | High | nih.gov |

| Chiral phosphoric acid | Friedel-Crafts alkylation | α-Trifluoromethylamines | Up to 99% | nih.gov |

Green Chemistry Approaches in Thiazole-Ethanamine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact. medmedchem.combepls.comresearchgate.net These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

One-pot multicomponent reactions are a cornerstone of green synthesis, as they reduce the number of synthetic steps, minimize waste, and improve efficiency. medmedchem.com For example, the Hantzsch thiazole synthesis, a classic method, can be adapted to greener conditions. ekb.egyoutube.com This involves the condensation of a thiourea with an α-haloketone, and can be performed using microwave irradiation or ultrasonic irradiation to reduce reaction times and energy consumption. medmedchem.comsemanticscholar.org

The use of water as a solvent is highly desirable from a green chemistry perspective. medmedchem.com Several methods have been developed for the synthesis of thiazole derivatives in aqueous media. For instance, the reaction of N-bromosuccinimide and thiourea with phenylacetylene (B144264) in water can produce substituted 2-aminothiazoles in good yields. medmedchem.com

The development of recyclable catalysts is another key aspect of green thiazole synthesis. bepls.com For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst for the synthesis of thiazole derivatives under conventional heating or ultrasonic irradiation. medmedchem.com

Advanced Synthetic Techniques and Reaction Condition Optimization

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its derivatives. This involves careful selection of catalysts, solvents, and temperature, as well as the use of real-time monitoring techniques.

Catalyst Selection and Optimization

The choice of catalyst is critical and depends on the specific transformation. For instance, in the synthesis of 2-aminothiazoles from acetophenone, thiourea, and a halogen source, a magnetic nanocatalyst has been shown to be highly effective. nih.gov The catalytic activity can be optimized by adjusting the catalyst loading. nih.gov

In some cases, catalyst-free conditions can be achieved. For example, the synthesis of 2-aminothiazoles from α-diazoketones and thiourea can be carried out efficiently in PEG-400 without a catalyst. bepls.com

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the outcome of a reaction, affecting both yield and purity. biotage.com For instance, in the synthesis of pyrazole-4-carbonitrile derivatives catalyzed by thiazole complexes, the reaction proceeds efficiently in ethanol. nih.gov Some syntheses of thiazole derivatives have been successfully carried out in water, a green and sustainable solvent. medmedchem.com

Temperature is another crucial parameter that needs to be carefully controlled. biotage.com Microwave-assisted synthesis often allows for rapid heating and precise temperature control, leading to shorter reaction times and improved yields. bepls.comsemanticscholar.org For example, the microwave-assisted Hantzsch synthesis of certain thiazole derivatives has been reported to be highly efficient. ekb.eg

In-situ Reaction Monitoring Techniques (e.g., FTIR)

In-situ reaction monitoring techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, provide real-time information about the progress of a reaction. mt.comnih.govjascoinc.com This allows for the identification of intermediates, determination of reaction endpoints, and optimization of reaction parameters. mt.com

By using an Attenuated Total Reflectance (ATR) probe, the FTIR spectrum of the reaction mixture can be continuously monitored. mt.com For example, in a reductive amination reaction, the disappearance of the carbonyl peak (around 1720 cm⁻¹) and the appearance of the imine intermediate can be tracked to monitor the reaction progress. This real-time data is invaluable for understanding reaction kinetics and mechanisms, leading to more efficient and controlled synthetic processes. mt.com

Chemical Transformations and Derivatization Strategies of 1 Thiazol 5 Yl Ethanamine

Reactivity of the Ethanamine Moiety

The ethanamine side chain, with its terminal primary amino group, is a potent nucleophile and a site for various chemical modifications. The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophilic species.

Nucleophilic Substitution Reactions

The primary amino group of 1-(Thiazol-5-yl)ethanamine exhibits strong nucleophilic character, readily attacking electron-deficient centers. semanticscholar.org This reactivity is fundamental to the formation of new carbon-nitrogen bonds. For instance, in reactions with alkyl halides or other substrates with a good leaving group, the amine can act as the nucleophile, displacing the leaving group in a typical SN2 reaction.

The nucleophilicity of a primary amine is a well-established principle in organic chemistry, enabling its participation in a variety of substitution reactions. semanticscholar.orgresearchgate.net In the context of heterocyclic amines, the primary amino group's reactivity is often higher than that of the nitrogen atoms within the heterocyclic ring, particularly when the ring has aromatic character. semanticscholar.org For example, studies on histamine (B1213489), which also contains a primary ethylamine (B1201723) group attached to a heterocycle, have shown that the primary amino group is more nucleophilic than the imidazole (B134444) ring nitrogens. semanticscholar.org A similar principle applies to this compound, where the ethanamine moiety is the primary site for nucleophilic attack.

| Reactant | Reagent | Product Type | Reaction Description |

| This compound | Alkyl Halide (R-X) | Secondary Amine | The amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion to form a secondary amine. |

| This compound | Epoxide | Amino Alcohol | The amine opens the epoxide ring through nucleophilic attack on one of the carbon atoms of the ring. |

| This compound | Allenyl Isothiocyanate | N-substituted Thiazole (B1198619) Derivative | The primary amine attacks the central carbon of the allene, leading to a cyclization that forms a new thiazole-substituted amine. semanticscholar.org |

Acylation Reactions

Acylation of the primary amino group is a common and straightforward derivatization strategy. This reaction involves treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. nih.govchemguide.co.ukchemguide.co.uk This process, known as nucleophilic acyl substitution, results in the formation of a stable amide linkage. chemguide.co.ukchemguide.co.uk

The reaction proceeds via an addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and the carbonyl double bond is reformed, yielding the N-acylated product. chemguide.co.uk A wide variety of acyl groups can be introduced, allowing for the systematic modification of the compound's properties.

| Acylating Agent | Product | Byproduct |

| Acyl Chloride (RCOCl) | N-(1-(Thiazol-5-yl)ethyl)amide | Hydrochloric Acid (HCl) |

| Acid Anhydride ((RCO)₂O) | N-(1-(Thiazol-5-yl)ethyl)amide | Carboxylic Acid (RCOOH) |

| Carboxylic Acid (RCOOH) | N-(1-(Thiazol-5-yl)ethyl)amide | Water (H₂O) |

Condensation Reactions

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. nih.govresearchgate.net This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

These condensation reactions are often reversible. The resulting imine can be a stable final product or a reactive intermediate that can undergo further transformations, such as reduction to a secondary amine. For example, chalcone (B49325) intermediates, which contain a carbonyl group, can react with thiazole-containing compounds in cyclocondensation reactions to form more complex heterocyclic systems like dihydropyrazoles. nih.gov

Reactions Involving the Thiazole Ring

The thiazole ring itself is an aromatic heterocycle with specific reactivity patterns. pharmaguideline.comresearchgate.net While generally stable, it can undergo reactions such as oxidation and reduction under specific conditions, allowing for further structural modification. pharmaguideline.comwikipedia.org

Oxidation Pathways (e.g., to sulfoxides or sulfones)

The sulfur atom in the thiazole ring is susceptible to oxidation. wikipedia.org Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and, upon further oxidation, to a sulfone. These transformations alter the electronic properties and geometry of the thiazole ring, as the sulfur atom's oxidation state changes. Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA), are often used for these conversions. wikipedia.org It has been noted that in some cases, oxidation can also occur at the ring nitrogen, leading to the formation of an aromatic thiazole N-oxide. wikipedia.org The formation of sulfoxides or sulfones results in a non-aromatic ring system. wikipedia.org

| Oxidizing Agent | Product |

| m-Chloroperoxybenzoic acid (mCPBA) | This compound S-oxide |

| Hydrogen Peroxide (H₂O₂) | This compound S-oxide/S,S-dioxide |

| Hypofluorous acid (HOF) | This compound N-oxide |

Reduction Pathways (e.g., to dihydrothiazole derivatives)

The thiazole ring exhibits good stability towards many reducing agents, including catalytic hydrogenation with platinum. pharmaguideline.com However, under more vigorous conditions or with specific reagents, the ring can be reduced. For instance, activated Raney nickel can cause the reduction and subsequent desulfurization of the thiazole ring, leading to its degradation. pharmaguideline.com

The controlled reduction of the thiazole ring to a dihydrothiazole or a fully saturated thiazolidine (B150603) ring is also possible. The reduced thiazole ring, thiazolidine, is a key structural component in molecules like penicillin. pharmaguideline.com The specific outcome of the reduction depends heavily on the chosen reducing agent and the reaction conditions. For example, sodium borohydride (B1222165) has been used in the reduction of N-methylated thiazolium salts as part of a sequence to convert a thiazole into an aldehyde. wikipedia.org

| Reducing Agent | Product Type | Notes |

| Sodium Borohydride (after N-methylation) | Dihydrothiazole derivative | Part of a multi-step transformation. wikipedia.org |

| Raney Nickel | Ring cleavage/desulfurization | Leads to degradation of the thiazole ring. pharmaguideline.com |

| Catalytic Hydrogenation (e.g., Pt) | No reaction (generally) | Thiazole ring is stable under these conditions. pharmaguideline.com |

Substitution Reactions on the Thiazole Nucleus

The reactivity of the thiazole ring in this compound is governed by the inherent electronic properties of the nucleus, which features a sulfur atom at position 1 and a nitrogen atom at position 3. pharmaguideline.com The electron distribution in the thiazole ring makes position C2 the most electron-deficient, C5 slightly electron-rich, and C4 relatively neutral. pharmaguideline.com Consequently, the thiazole nucleus is susceptible to both electrophilic and nucleophilic substitution reactions, with the position of attack depending on the nature of the reagent and the substituents already present on the ring.

Electrophilic Substitution: Generally, electrophilic substitution on an unsubstituted thiazole ring preferentially occurs at the C5 position due to its higher electron density. pharmaguideline.com However, in this compound, the C5 position is already occupied by the ethanamine group. The presence of this substituent significantly influences further substitution. If the C5 position is already substituted, electrophilic attack on other positions becomes more difficult. pharmaguideline.com The ethylamine group at C5 is an activating group, which would theoretically direct incoming electrophiles to the C4 position. However, the reactivity is also subject to steric hindrance from the existing side chain. Common electrophilic substitution reactions like halogenation and sulfonation, which readily occur at C5 in unsubstituted thiazoles, would proceed at C4 with much lower regioselectivity and yield, if at all.

Nucleophilic Substitution: Nucleophilic attack is favored at the electron-deficient C2 position. pharmaguideline.com This reaction typically requires the presence of a good leaving group, such as a halogen, at the C2 position. For this compound itself, which is unsubstituted at C2 and C4, direct nucleophilic substitution on the ring is unlikely. However, derivatization of the molecule to introduce a leaving group at C2 could enable subsequent nucleophilic substitution, allowing for the introduction of various functional groups.

Deprotonation: Another important reaction is the deprotonation at the C2 position. The proton at C2 is the most acidic due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms. Strong bases, such as organolithium compounds, can remove this proton to generate a potent C2-nucleophile. pharmaguideline.com This nucleophilic species can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, providing a pathway to introduce substituents specifically at the C2 position of the this compound scaffold. pharmaguideline.com

| Position on Thiazole Ring | Electronic Nature | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack | Notes |

|---|---|---|---|---|

| C2 | Electron-deficient | Very Low | High (if leaving group is present); susceptible to deprotonation | The most acidic proton is at this position. pharmaguideline.com |

| C4 | Nearly neutral | Low to Moderate | Low | Potential site for electrophilic attack, but less favored than C5. pharmaguideline.com |

| C5 | Electron-rich | Substituted | Very Low | The primary site for electrophilic attack in unsubstituted thiazoles. pharmaguideline.com |

Formation of Hybrid Molecules and Conjugates

This compound and its derivatives serve as valuable building blocks for the synthesis of complex hybrid molecules and conjugates. Molecular hybridization, which involves combining two or more pharmacophoric units, is a widely used strategy in drug design to enhance biological activity and overcome drug resistance. nih.gov The thiazole moiety, coupled with a reactive handle like the ethanamine side chain, provides a versatile platform for creating such hybrid structures.

A common strategy involves the use of a precursor molecule, such as a 5-acetylthiazole derivative, which is then elaborated into the final hybrid structure. For instance, novel thiazole-based chalcones have been synthesized via a Claisen-Schmidt condensation reaction between 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948) and various aromatic aldehydes. mdpi.comnih.gov The resulting products can undergo further multistep reactions to produce complex final compounds. mdpi.comnih.gov

Another key derivatization strategy involves converting the acetyl group of a precursor into a more reactive functional group. Bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole yields 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one. nih.gov This α-bromoketone is a versatile intermediate that readily reacts with various nucleophiles to form hybrid molecules. nih.gov Examples include reactions with:

Heterocyclic amines and o-aminothiophenol , leading to the formation of fused heterocyclic systems like imidazotriazole-thiazole hybrids. mdpi.comnih.govnih.gov

Thiosemicarbazone derivatives , resulting in the synthesis of molecules containing multiple thiazole rings (di-, tri-, and tetrathiazoles). nih.gov

Conjugation with other biologically relevant molecules, such as amino acids and sulfonamides, is another important approach.

Thiazole-Amino Acid Hybrids : By incorporating amino acids into the thiazole scaffold, novel hybrid derivatives have been synthesized and evaluated for their cytotoxic activities. nih.gov This combination can enhance the molecule's ability to interact with biological targets. nih.gov

Thiazole-Sulfonamide Conjugates : Hybrid molecules bearing a sulfonamide moiety have been synthesized, leading to complex structures such as pyranothiazoles and thiazolopyranopyrimidines. iaea.org These hybrids are designed to combine the therapeutic potential of both the thiazole and sulfonamide pharmacophores. iaea.org

The synthesis of these conjugates often involves multi-component reactions or sequential reaction steps that build complexity from simpler thiazole precursors. These strategies highlight the utility of the C5-substituted thiazole scaffold in creating diverse and complex molecular architectures for various applications.

| Precursor Type | Reaction Strategy | Reactant/Moiety Added | Resulting Hybrid Molecule Type |

|---|---|---|---|

| 5-Acetylthiazole derivative | Claisen-Schmidt Condensation | Aromatic aldehydes | Thiazole-based chalcones mdpi.comnih.gov |

| 5-(α-Bromoacetyl)thiazole derivative | Nucleophilic Substitution | Heterocyclic amines, o-aminothiophenol | Imidazotriazole-thiazole hybrids mdpi.comnih.govnih.gov |

| 5-(α-Bromoacetyl)thiazole derivative | Condensation/Cyclization | Thiosemicarbazones | Di-, tri-, and tetrathiazole molecules nih.gov |

| Thiazole scaffold | Molecular Hybridization | Amino acids | Thiazole-amino acid conjugates nih.gov |

| Aminothiazole derivative | Multi-step synthesis | Sulfonamide precursors | Thiazole-sulfonamide conjugates (e.g., pyranothiazoles) iaea.org |

Advanced Spectroscopic Characterization for Structural Elucidation of 1 Thiazol 5 Yl Ethanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(thiazol-5-yl)ethanamine derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For a typical this compound scaffold, characteristic signals are observed for the thiazole (B1198619) ring protons, the ethylamine (B1201723) side chain, and any substituents. For instance, the proton on the C2 position of the thiazole ring typically appears as a singlet in the aromatic region. The methine (CH) and methyl (CH₃) protons of the ethylamine group exhibit characteristic multiplets and doublets, respectively, with their chemical shifts influenced by the electronic nature of the substituents on the amine. In one derivative, 5-(imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine, distinct singlets for the methyl groups were observed at δ 2.45 ppm and δ 3.56 ppm, while the thiazole and imidazole (B134444) protons appeared as doublets and singlets in the δ 7.37-8.20 ppm region. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbon atoms of the thiazole ring resonate at characteristic downfield shifts due to their aromaticity and the presence of heteroatoms. For example, in a series of pyrazoline-based thiazole derivatives, the carbon atoms of the thiazole ring were identified alongside signals for the pyrazoline ring and other aromatic substituents. ekb.eg In another study, the carbonyl group carbon in a thiazolo[3,2-a]pyrimidin-5-one derivative was identified by a remarkable signal at δ 166.7 ppm. mdpi.com

¹⁹F NMR Spectroscopy: For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive technique used for structural confirmation. The chemical shifts in ¹⁹F NMR are very sensitive to changes in the electronic environment, making it a powerful tool for identifying and distinguishing between different fluorinated derivatives. nih.gov

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for derivatives of this compound, compiled from various studies. mdpi.comekb.egmdpi.com

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiazole-H2 | 8.5 - 9.0 | 150 - 155 |

| Thiazole-H4 | 7.0 - 8.0 | 110 - 125 |

| Thiazole-C2 | - | 150 - 158 |

| Thiazole-C4 | - | 135 - 145 |

| Thiazole-C5 | - | 120 - 135 |

| CH (ethanamine) | 4.0 - 5.0 (quartet) | 45 - 55 |

| CH₃ (ethanamine) | 1.4 - 1.8 (doublet) | 20 - 25 |

| N-H | Variable (broad) | - |

| Aromatic-H (substituents) | 7.0 - 8.5 | 120 - 140 |

| CH₃ (substituents) | 2.0 - 2.5 | 15 - 25 |

| OCH₃ (substituents) | 3.7 - 3.9 | 55 - 60 |

Note: Chemical shifts are approximate and can vary significantly based on the solvent and the specific nature of the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these vibrations are characteristic of specific bonds.

For this compound derivatives, the FTIR spectrum provides clear evidence for the key functional groups:

N-H Vibrations: The amine group (NH or NH₂) typically shows stretching vibrations in the region of 3300-3500 cm⁻¹. For example, in a series of synthesized thiazole derivatives, N-H stretching bands were observed at 3430 cm⁻¹ and 3417 cm⁻¹. mdpi.com

C-H Vibrations: Aliphatic C-H stretching from the ethylamine side chain and any alkyl substituents are observed around 2850-3000 cm⁻¹. Aromatic C-H stretching from the thiazole ring and other aromatic moieties appear at 3000-3100 cm⁻¹. mdpi.com

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are characteristic and typically appear in the 1500-1650 cm⁻¹ region. mdpi.com Studies on methylthiazoles have helped in assigning the characteristic vibrations of the thiazole ring itself. cdnsciencepub.comresearchgate.net

C-S Vibrations: The carbon-sulfur bond vibrations of the thiazole ring are usually weaker and found at lower wavenumbers, often in the 600-800 cm⁻¹ range.

The table below lists characteristic FTIR absorption frequencies for functional groups commonly found in this compound derivatives. mdpi.comekb.eg

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Thiazole Ring (C=N) | Stretching | 1550 - 1650 |

| Thiazole Ring (C=C) | Stretching | 1500 - 1600 |

| Carbonyl (C=O) (in derivatives) | Stretching | 1630 - 1680 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

In the analysis of this compound derivatives, electron impact (EI) or electrospray ionization (ESI) is used to generate a molecular ion (M⁺ or [M+H]⁺). The m/z value of this ion confirms the molecular formula of the synthesized compound. mdpi.comresearchgate.net

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for thiazole derivatives include:

Cleavage of the Side Chain: The bond between the thiazole ring and the ethylamine side chain can break, leading to fragments corresponding to the thiazole moiety and the ethylamine group.

Ring Fission: The thiazole ring itself can undergo cleavage. Studies have shown that in some fused systems, the thiazole ring may fragment before other attached rings, such as a pyrimidine (B1678525) ring, indicating the relative stability of the different heterocyclic components. sapub.org

Loss of Small Molecules: The elimination of stable neutral molecules like HCN, H₂S, or radicals from the side chain is frequently observed. researchgate.netsapub.org

For example, the mass spectrum of 5-(imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine showed the molecular ion peak at m/z 250, with other significant fragments observed at m/z 239, 224, and 183, corresponding to successive losses of small fragments. mdpi.com

| m/z Value | Proposed Fragment Identity | Significance |

| M⁺ | Molecular Ion | Confirms Molecular Weight |

| M - CH₃ | Loss of a methyl radical | Indicates presence of ethylamine group |

| M - NH₂CHCH₃ | Cleavage of the entire ethylamine side chain | Confirms side chain structure |

| Varies | Fragments from thiazole ring cleavage | Elucidates ring structure |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Thiazole and its derivatives are chromophores that absorb UV light. The spectra of this compound derivatives typically exhibit absorption bands corresponding to two main types of electronic transitions:

π → π transitions:* These high-energy transitions are characteristic of aromatic and conjugated systems, such as the thiazole ring. They usually result in strong absorption bands in the UV region. The VUV absorption spectrum of thiazole itself shows intense bands near 5.4 eV and 6.0 eV, which are dominated by intense ππ* (A') valence states. iaea.org

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to an anti-bonding π* orbital. They are typically weaker than π → π* transitions and occur at longer wavelengths.

The position of the maximum absorbance (λ_max) is sensitive to the molecular structure. Extending the conjugation by adding aromatic substituents or modifying the functional groups can cause a shift in λ_max to longer wavelengths (a bathochromic or red shift). In a study of aromatic imines containing a thiazole core, π–π* and n–π* transitions were monitored, and the molar absorption coefficient (ε) was determined to be in the range of 28010–28968 M⁻¹cm⁻¹. nih.gov Theoretical calculations using time-dependent density functional theory (TD-DFT) can be used to predict and assign these electronic transitions, correlating them with specific molecular orbital transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za

| Transition Type | Typical λ_max Range (nm) | Characteristics |

| π → π | 200 - 300 | High intensity (large ε) |

| n → π | 280 - 400 | Low intensity (small ε) |

X-ray Diffraction Techniques for Solid-State Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

The analysis also reveals crucial information about the supramolecular arrangement, including crystal packing and intermolecular interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. For instance, the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one revealed that pairs of molecules are linked by N—H⋯N hydrogen bonds, forming dimers, which are then connected by N—H⋯O hydrogen bonds into layers. nih.gov In another series of thiazolo[5,4-d]thiazole (B1587360) derivatives, it was shown that variations in alkyl chain length significantly influenced the crystal packing, resulting in either monoclinic or triclinic unit cells. nih.gov This detailed structural information is vital for understanding the physical properties of the material and for structure-based drug design.

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Geometric details of the molecule |

| Intermolecular Distances | Evidence for hydrogen bonds, π-stacking, etc. |

Advanced Spectroscopic Methods (e.g., EPR, Cyclic Voltammetry for metal complexes)

When this compound derivatives act as ligands to form coordination complexes with paramagnetic transition metals (e.g., Cu(II), Co(II), V(IV)), advanced spectroscopic techniques become essential for characterizing the electronic structure and coordination environment of the metal center.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is specific to species with unpaired electrons. EPR spectra provide detailed information about the oxidation state, coordination geometry, and the nature of the metal-ligand bonds in paramagnetic metal complexes. nih.gov For a Cu(II) complex, the EPR spectrum can reveal the g-values and hyperfine coupling constants (A-values), which are sensitive to the geometry around the copper ion (e.g., square planar, tetrahedral, or octahedral). ijper.org In multinuclear metal complexes, EPR can also be used to probe magnetic interactions between metal centers, as demonstrated in a study of a di-Cu(II) complex where the zero-field splitting parameter was used to calculate a Cu-Cu distance of approximately 3.7 Å. nih.gov

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of metal complexes. By measuring the current response to a varying potential, CV can determine the formal reduction potentials of the metal center. This information is crucial for understanding the electronic properties of the complex and its potential involvement in redox-based biological processes or catalytic cycles. The shape of the cyclic voltammogram can indicate the stability and reversibility of the redox processes. For metal complexes of thiazole derivatives, CV can be used to assess how the ligand influences the electron-donating or -accepting properties of the metal ion.

General methodologies pertinent to the requested analyses are well-established in computational chemistry. Density Functional Theory (DFT) is a standard method for geometry optimization and electronic structure analysis of organic molecules. Frontier Molecular Orbital (FMO) analysis is routinely used to understand chemical reactivity, and Molecular Electrostatic Potential (MEP) mapping helps in identifying sites for electrophilic and nucleophilic attack. Furthermore, Time-Dependent DFT (TD-DFT) is a common approach for predicting electronic absorption spectra. Similarly, molecular docking is a widely used technique to predict the binding modes and affinities of ligands to biological targets.

However, the application of these specific computational methods to produce detailed data tables and research findings for this compound has not been published in the accessible literature. Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided outline for this particular compound.

Computational and Theoretical Investigations of 1 Thiazol 5 Yl Ethanamine

Molecular Docking Simulations for Ligand-Target Interactions

Identification of Key Residues and Interaction Hotspots

Computational studies are crucial for identifying the key amino acid residues and interaction hotspots within a biological target's binding site that are essential for molecular recognition of 1-(Thiazol-5-yl)ethanamine and its analogs. The structural features of the compound—namely the aromatic thiazole (B1198619) ring, the nitrogen and sulfur heteroatoms, and the flexible ethanamine side chain—allow for a variety of intermolecular interactions.

Analysis of docked complexes of related thiazole derivatives reveals several common interaction patterns:

Hydrogen Bonding: The amino group of the ethanamine side chain and the nitrogen atom in the thiazole ring can act as hydrogen bond donors and acceptors, respectively. They frequently form hydrogen bonds with polar residues such as serine, threonine, asparagine, and glutamine, as well as with the peptide backbone of the protein. nih.gov

Hydrophobic and van der Waals Interactions: The methyl group and the thiazole ring itself can engage in hydrophobic interactions with nonpolar residues like alanine, valine, leucine, and isoleucine.

π-Interactions: The aromatic thiazole ring is capable of forming several types of π-interactions. These include π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, and π-cation interactions with positively charged residues such as lysine (B10760008) and arginine. nih.gov For instance, in studies of thiazole conjugates with the Rho family of GTPases, arene-cation interactions with Lys106 and Arg96 have been identified as key binding contributors. nih.gov

Electrostatic Interactions: The thiazole ring's heteroatoms create a specific electrostatic potential. The sulfur atom, in particular, can engage in unique electrostatic interactions with electron-rich atoms like oxygen in the amide groups of amino acid residues. nih.gov

These interactions collectively determine the binding affinity and selectivity of the compound for its target. Identifying these "hotspots" is fundamental for optimizing lead compounds to enhance their biological activity.

Target-Specific Docking Studies (e.g., enzymes, receptors, DNA)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or other biological target. For derivatives of this compound, docking studies have been instrumental in exploring their potential against a wide array of targets. These studies help to elucidate the structural basis of their activity and predict binding affinities.

Docking simulations have been performed for thiazole-containing compounds against several classes of biological targets:

Enzymes: Thiazole derivatives have been docked into the active sites of various enzymes. For example, they have been studied as potential inhibitors of DNA gyrase, a key bacterial enzyme, showing favorable binding interactions comparable to known inhibitors. researchgate.net Other enzymatic targets include tubulin, where thiazole compounds have been identified as potent polymerization inhibitors, and cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. researchgate.netresearchgate.net

Receptors: The histamine (B1213489) H₃ receptor, a target for neurological and inflammatory disorders, has been a subject of interest. Docking studies have helped to rationalize the observed antagonist activity of thiazole-based ligands. nih.govnih.gov

DNA: The ability of certain thiazole derivatives to interact with DNA has also been investigated computationally. Docking simulations can predict whether a compound is likely to bind in the major or minor groove of the DNA helix or act as an intercalating agent, providing insights into potential DNA cleavage or replication inhibition activity. niscair.res.in

Other Proteins: A variety of other proteins have been targeted, including penicillin-binding proteins (PBPs) in bacteria and proteins from the BCL-2 family, which are key regulators of apoptosis and are important in cancer research. mdpi.comnih.gov

The results from these studies are often presented in terms of a docking score, which estimates the binding free energy, and a detailed analysis of the intermolecular interactions formed between the ligand and the protein.

Table 1: Examples of Target-Specific Docking Studies for Thiazole Derivatives

| Target Class | Specific Target | Potential Application | Key Finding from Docking |

|---|---|---|---|

| Enzyme | DNA Gyrase | Antibacterial | Favorable binding interactions in the active site. researchgate.net |

| Enzyme | Tubulin | Anticancer | Excellent binding mode in the colchicine (B1669291) binding site. researchgate.net |

| Receptor | Histamine H₃ Receptor | Neurological Disorders | Rationalizes antagonist activity based on binding pose. nih.gov |

| Protein | BCL-2 Family Proteins | Anticancer | Identifies key interactions for apoptosis regulation. mdpi.com |

| Protein | Penicillin-Binding Proteins (PBPs) | Antibacterial | Shows affinity for the active site, suggesting inhibition mechanism. nih.gov |

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. When based on computational models, SAR provides a powerful predictive framework for designing new molecules. For this compound, computational SAR focuses on how modifications to the core structure affect interactions with a specific target and, consequently, biological potency.

Key SAR insights for thiazole derivatives derived from computational models include:

Substitution on the Thiazole Ring: The position of substituents on the thiazole ring is critical. For instance, studies on histamine H₃ receptor antagonists revealed that having the aminoethyl side chain at the 5-position of the thiazole ring (as in this compound) results in significantly higher potency compared to analogs where it is at the 4-position. nih.gov

Nature of Substituents: The electronic properties of substituents play a major role. For antimicrobial activity, it has been observed that electron-donating groups on an attached phenyl ring tend to increase antibacterial activity, whereas electron-withdrawing groups enhance antifungal activity. ijper.org Similarly, in certain anticancer thiazoles, an acetyl group at position 5 confers higher activity than an ester group. mdpi.com

Stereochemistry: For chiral molecules, the specific stereoisomer can have a profound impact on activity. In a series of thiazole-based modafinil (B37608) analogues targeting the dopamine (B1211576) transporter (DAT), computational and experimental studies consistently showed that the S-configuration at the chiral centers resulted in the highest inhibitory activity and selectivity. nih.gov

These computational SAR studies enable a more rational approach to drug design, allowing researchers to prioritize the synthesis of compounds with a higher probability of success.

In Silico Pharmacokinetic Property Prediction (ADMET prediction)

A significant number of drug candidates fail in later stages of development due to poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides an early-stage assessment of a compound's drug-likeness. researchgate.net For this compound and its derivatives, various computational models are used to predict these crucial parameters. nih.govresearchgate.netsemanticscholar.org

Commonly predicted ADMET properties include:

Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption) and Human Intestinal Absorption (HIA) are calculated.

Distribution: The blood-brain barrier (BBB) penetration is a key property, often expressed as logBB. This is critical for drugs targeting the central nervous system. Lipophilicity (logP) is another fundamental descriptor influencing distribution.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) helps to foresee potential drug-drug interactions and metabolic stability.

Excretion: Properties related to how the compound is cleared from the body are estimated.

Toxicity: A range of potential toxicities can be predicted, including cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

These predictions are typically based on Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's structural features with its observed pharmacokinetic behavior. Early ADMET screening helps to identify and filter out compounds with unfavorable profiles, saving significant time and resources in the drug discovery pipeline.

Table 2: Representative In Silico ADMET Predictions for a Thiazole Derivative

| Parameter | Predicted Value/Class | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability (logPapp) | Medium | Moderate ability to cross the intestinal cell layer. |

| Blood-Brain Barrier (BBB) Penetration | Low to Medium | May have limited or moderate access to the central nervous system. |

| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Predicted to be non-cancerous. |

Role As a Building Block and Intermediate in Complex Molecule Synthesis

Application in Pharmaceutical Development

The thiazole (B1198619) scaffold is an essential component in numerous natural products and synthetic drugs, including FDA-approved medications. dergipark.org.tr As a result, 1-(Thiazol-5-yl)ethanamine and its close chemical relatives are considered valuable building blocks in drug discovery and development. nih.gov The unique chemical structure of the thiazole ring allows for the creation of novel therapeutic agents that can target specific biological pathways. chemimpex.com

Researchers utilize compounds like this compound as key intermediates to synthesize a variety of pharmaceuticals. chemimpex.com For instance, the related compound 2-(4-Methylthiazol-5-yl)ethanamine is a known intermediate in the development of drugs aimed at treating neurological disorders. chemimpex.com The broad applicability of the thiazole ring in medicine underscores the importance of this compound as a foundational element for creating new and effective treatments. nih.gov

Intermediate in Agrochemical and Material Science Research

Beyond pharmaceuticals, this compound serves as a versatile intermediate in the agrochemical sector. Thiazole derivatives are integral to the formulation of modern pesticides and crop protection products. mdpi.comnih.gov The ability of these compounds to interact with biological systems makes them effective candidates for enhancing crop resilience and productivity. chemimpex.com Amide-containing heterocycles like those derived from this compound are considered highly versatile building blocks for manufacturing bioactive compounds for the agrochemical industry. mdpi.com

In the realm of material science, the thiazole structure is gaining interest for its potential applications in organics and electronics. mdpi.com The synthesis of thiazolo[5,4-d]thiazoles, for example, highlights the utility of thiazole-based precursors in creating novel heteroaromatic compounds with potential electronic applications. mdpi.com

Synthesis of Biologically Active Scaffolds (e.g., antimicrobial, anticancer agents)

The structural framework of this compound is a cornerstone for synthesizing a multitude of biologically active scaffolds, particularly those with antimicrobial and anticancer properties. nih.gov The thiazole ring is a privileged structure in medicinal chemistry, known to impart potent biological activity to the molecules that contain it. bepls.com

Antimicrobial Agents:

Numerous studies have demonstrated the efficacy of using thiazole-based starting materials to create potent antimicrobial agents. The development of bacterial resistance to existing drugs necessitates continuous research into new classes of antibacterial compounds, with thiazoles being a significant area of focus. orientjchem.org

For example, new series of functionalized 5-hetarylthiazoles have been synthesized from precursors like 1-(2-allylamino-4-methylthiazol-5-yl)ethanone. researchgate.net Several of these synthesized compounds exhibited higher antibacterial activity against Streptococcus pneumoniae and greater antifungal potency against Aspergillus fumigatus than standard reference drugs. researchgate.net In another study, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazones yielded derivatives with di- and trithiazole rings that displayed high antimicrobial activity, in some cases exceeding that of the standard antibiotic used. nih.gov

| Starting Material/Intermediate Core | Synthesized Compound Class | Noteworthy Activity | Source |

|---|---|---|---|

| 1-(2-allylamino-4-methylthiazol-5-yl)ethanone | Functionalized 5-hetarylthiazoles | Higher antibacterial activity (MIC 0.03–0.06 µg/mL) than ampicillin (B1664943) against S. pneumoniae. | researchgate.net |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Di- and Trithiazole Derivatives | Activity exceeded the used standard antibiotic against various bacteria and fungi. | nih.gov |

| N-(2-amino-1,3-thiazol-4-yl)diphenylamine | Thiazolyl Azetidinones & Thiazolidinones | Excellent activity (MIC 3.125 µg/ml) against S. aureus. | orientjchem.org |

| 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948) | Thiazole-based Chalcones | Antibacterial properties better than ampicillin and streptomycin. | mdpi.com |

Anticancer Agents:

The thiazole scaffold is a key component in the design and synthesis of novel anticancer agents. mdpi.comfigshare.com Researchers have successfully used thiazole-containing building blocks to create compounds with significant cytotoxic activity against various cancer cell lines.

Biological Activity and Mechanistic Investigations of 1 Thiazol 5 Yl Ethanamine Derivatives in Vitro Studies

Antimicrobial Activity Studies (Antibacterial, Antifungal)

Thiazole (B1198619) derivatives have been extensively investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. jchemrev.commdpi.com The versatility of the thiazole scaffold allows for chemical modifications that can enhance potency and broaden the spectrum of activity. mdpi.com

The antimicrobial efficacy of 1-(thiazol-5-yl)ethanamine derivatives is commonly assessed using standardized in vitro methods to determine their inhibitory and cidal concentrations against a panel of microorganisms.

Minimum Inhibitory Concentration (MIC): This method quantifies the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a frequently employed technique for determining MIC values. For instance, a series of newly synthesized thiazole derivatives demonstrated very strong activity against clinical Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov Another study on different thiazole derivatives reported MIC values against various bacterial strains to be in the range of 26.3–378.5 μM. mdpi.com

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Following the determination of MIC, the MBC or MFC is established to ascertain the lowest concentration of the compound that results in microbial death. For a series of thiazole derivatives tested against C. albicans, the MFC values were found to be 2- to 4-fold higher than the MIC values, ranging from 0.015 to 31.25 µg/mL. nih.gov In another study, the MBC for a set of derivatives was in the range of 52.6–757.0 μM. mdpi.com

Disc Diffusion Assay: This qualitative or semi-quantitative method involves placing paper discs impregnated with the test compound onto an agar (B569324) plate inoculated with a microorganism. The diameter of the zone of inhibition around the disc indicates the antimicrobial activity. This method has been used to screen various thiazole derivatives for their antimicrobial potential.

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Microorganism | MIC | MBC/MFC | Reference |

|---|---|---|---|---|

| Thiazole Derivatives | Candida albicans | 0.008–7.81 µg/mL | 0.015–31.25 µg/mL | nih.govnih.gov |

| Thiazolidinone Derivatives | Various Bacteria | 26.3–378.5 μM | 52.6–757.0 μM | mdpi.com |

| Compound 3 | Various Bacteria | 0.23–0.7 mg/mL | 0.47–0.94 mg/mL | nih.gov |

| Compound 9 | Various Fungi | 0.06–0.23 mg/mL | 0.11–0.47 mg/mL | nih.gov |

A critical aspect of antimicrobial research is the evaluation of new compounds against drug-resistant pathogens. Several studies have demonstrated that certain this compound derivatives exhibit potent activity against such strains.

For example, a thiazole orange derivative showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus, and NDM-1 Escherichia coli. nih.gov In another study, three thiazole derivatives (compounds 2 , 3 , and 4 ) were tested against resistant strains, including MRSA, P. aeruginosa, and E. coli, and showed higher potential than the reference drug ampicillin (B1664943). nih.gov The MIC of these derivatives against the resistant strains ranged from 29.8 to 433.5 μM, with MBC values between 59.6 and 867.0 μM. mdpi.com

Anticancer Potential and Cytotoxicity Assays

The thiazole moiety is a key pharmacophore in several established anticancer drugs, which has spurred the investigation of novel thiazole derivatives, including those derived from this compound, for their antiproliferative properties. mdpi.comnih.gov

The cytotoxic effects of these derivatives are typically evaluated against a panel of human cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cell growth.

A549 (Lung Cancer): Thiazole-amino acid hybrid derivatives have been tested for cytotoxicity against A549 cells, with some compounds showing strong activity. nih.gov A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were also evaluated against the A-549 cell line. researchgate.net

HepG2 (Liver Cancer): The cytotoxic activity of novel thiazole derivatives has been assessed against HepG2 liver cancer cells. mdpi.comnih.gov For instance, two newly synthesized thiazole compounds, CP1 and CP2, exhibited IC50 values of 11 µg/mL and 18 µg/mL, respectively, against HepG2 cells. ekb.eg

HCT116 (Colon Cancer): Several studies have reported the in vitro anticancer screening of thiazole derivatives against the HCT-116 colon cancer cell line. nih.gov Compounds 4c , 4d , and 8c showed significant growth inhibition with IC50 values of 3.80 ± 0.80, 3.65 ± 0.90, and 3.16 ± 0.90 μM, respectively. nih.gov

MCF-7 (Breast Cancer): The MCF-7 breast cancer cell line is frequently used to screen thiazole derivatives for anticancer activity. mdpi.comnih.gov Compounds CP1 and CP2 showed IC50 values of 4.8 µg/mL and 9.6 µg/mL, respectively, against MCF-7 cells. ekb.eg In another study, compounds 3c and 4 demonstrated potent activity against MCF-7 cells with IC50 values of 13.66 µM and 5.73 µM, respectively. mdpi.com

Table 2: Cytotoxic Activity of Selected Thiazole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| CP1 | HCT116 | 4.7 µg/mL | ekb.eg |

| CP1 | MCF-7 | 4.8 µg/mL | ekb.eg |

| CP1 | HepG2 | 11 µg/mL | ekb.eg |

| CP2 | HCT116 | 9.5 µg/mL | ekb.eg |

| CP2 | MCF-7 | 9.6 µg/mL | ekb.eg |

| CP2 | HepG2 | 18 µg/mL | ekb.eg |

| 4c | HCT-116 | 3.80 ± 0.80 μM | nih.gov |

| 4d | HCT-116 | 3.65 ± 0.90 μM | nih.gov |

| 8c | HCT-116 | 3.16 ± 0.90 μM | nih.gov |

| 4d | HepG2 | 2.31± 0.43 μM | nih.gov |

| 4c | MCF-7 | 2.57 ± 0.16 μM | mdpi.com |

| 5a | A549 | 8.02 μM | nih.gov |

| 5f | MCF-7 | 2.07 μM | nih.gov |

To understand the molecular mechanisms underlying their anticancer activity, this compound derivatives are often tested for their ability to inhibit specific enzymes that play crucial roles in cancer cell proliferation and survival.

Cyclooxygenase (COX-1/COX-2): Some thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme, which is often overexpressed in various cancers and plays a role in inflammation and tumorigenesis. nih.gov

DNA Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer therapy. Certain thiazole derivatives have shown powerful inhibitory activity against bacterial DNA gyrase and topoisomerase IV, and some have been investigated as inhibitors of human topoisomerase II. nih.govnih.gov For instance, compounds 3a and 3b demonstrated potent inhibition of S. aureus topoisomerase IV with IC50 values of 0.012 and 0.008 μg/mL, respectively. nih.gov

Kinase Inhibitors: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Thiazole-based compounds have been developed as inhibitors of various kinases, including Aurora kinases and Pim-1 kinase. nih.govnih.gov

Further mechanistic studies delve into how these compounds affect critical cellular pathways to induce cancer cell death.

Apoptotic Signaling: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. Several studies have shown that thiazole derivatives can induce apoptosis in cancer cells. nih.govnih.gov This is often demonstrated by assays that detect DNA fragmentation, caspase activation (e.g., caspase-3), and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.gov For example, treatment of KF-28 ovarian cancer cells with a bis-thiazole derivative resulted in 82.76% apoptotic cell death. nih.gov

Autophagic Pathways: Autophagy is a cellular process of self-degradation that can either promote cell survival or cell death depending on the context. The effect of some thiazole-related heterocyclic compounds on autophagic pathways has been investigated, with studies showing a decrease in the levels of autophagy markers like beclin-1, LC3A, and LC3B in colon cancer cells after treatment. mdpi.com

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of thiazole derivatives has been extensively evaluated through various in vitro assays, primarily focusing on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net The arachidonic acid pathway, which involves these enzymes, is a critical target for anti-inflammatory agents. researchgate.net

Several studies have synthesized and tested novel thiazole derivatives for their inhibitory effects on COX-1 and COX-2 isoforms. For instance, a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives were evaluated, identifying a potent and selective inhibitor of the COX-2 enzyme. nih.gov Similarly, 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2. nih.gov Another study on thymol-3,4-disubstitutedthiazole hybrids identified compounds with COX-2 inhibitory activities nearly equal to that of the standard drug celecoxib (B62257), and some even showed a higher selectivity index. tandfonline.com For example, compounds 6b , 6d , and 6f from this series exhibited higher selectivity for COX-2 than celecoxib. tandfonline.com

The inhibitory concentrations (IC₅₀) are a key metric in these assessments. A series of thiazole carboxamide derivatives showed that compound 2b was the most effective against the COX-1 enzyme with an IC₅₀ of 0.239 μM and also demonstrated potent activity against COX-2 with an IC₅₀ of 0.191 μM. acs.org In contrast, compound 2a from the same series showed the highest selectivity for COX-2 over COX-1, with a selectivity ratio of 2.766. acs.org Furthermore, certain pyrazolyl-thiazolidinone derivatives, developed as celecoxib analogues, have demonstrated significant and selective COX-2 inhibition. tandfonline.com

Beyond COX inhibition, the effects of thiazole derivatives on 5-lipoxygenase (5-LOX) have also been investigated. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and identified as direct 5-LOX inhibitors, with the most potent compound showing an IC₅₀ of 127 nM. nih.gov Some thymol-thiazole hybrids have been developed as dual COX-2/5-LOX inhibitors, which is a desirable characteristic for anti-inflammatory drugs. tandfonline.com

The anti-inflammatory mechanism of some derivatives extends to modulating inflammatory signaling pathways. A study on 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives found that the optimal compound, E26 , significantly suppressed the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in LPS-induced RAW264.7 cells. nih.govresearchgate.net This was achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and COX-2 through the blockade of the MAPKs signaling pathway. researchgate.net

Table 1: In Vitro COX/LOX Inhibitory Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Thiazole Carboxamide (2b) | COX-1 | 0.239 | - | acs.org |

| Thiazole Carboxamide (2b) | COX-2 | 0.191 | 1.251 | acs.org |

| Thiazole Carboxamide (2a) | COX-2 | 0.958 | 2.766 | acs.org |

| Thymol-Thiazole Hybrid (6b) | COX-2 | 0.037 | 379 | tandfonline.com |

| Thymol-Thiazole Hybrid (6d) | COX-2 | 0.042 | 341 | tandfonline.com |

| Thymol-Thiazole Hybrid (6f) | COX-2 | 0.039 | 374 | tandfonline.com |

| N-aryl-4-aryl-1,3-thiazole-2-amine (3a) | 5-LOX | 0.127 | - | nih.gov |

Antioxidant Activity Evaluation

Thiazole derivatives have demonstrated significant potential as antioxidant agents, largely attributed to their ability to scavenge free radicals and chelate transition metals. nih.gov The antioxidant capacity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. researchgate.netmdpi.com

A series of phenolic thiazoles were synthesized and evaluated, with several compounds presenting remarkable antioxidant and antiradical properties. nih.gov For instance, compounds 5a-b , 7a-b , and 8a-b from this series showed lower IC₅₀ values than the standard antioxidant, ascorbic acid, in the ABTS assay. semanticscholar.org The presence of phenolic fragments, particularly catechol and 2,6-di-tert-butylphenol (B90309) moieties, on the thiazole structure has been shown to confer high antioxidant activity. mdpi.comnih.gov

In one study, novel thiazolyl–catechol compounds were synthesized and tested. The results from DPPH and ABTS assays, expressed as IC₅₀ values, confirmed their antiradical capabilities when compared to standards like ascorbic acid and Trolox. mdpi.com Another study focusing on N-methyl substituted thiazole-derived polyphenolic compounds also validated their antioxidant capacity through a panel of assays, with compounds 7j and 7k exhibiting significantly enhanced activity compared to standards. nih.gov The mechanism often involves the transfer of a hydrogen atom from the antioxidant to the stable radical. mdpi.comsemanticscholar.org

The ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) assays are also employed to measure the electron transfer capabilities of these compounds. nih.gov The results consistently show that derivatives incorporating phenolic groups are potent antioxidants. nih.govmdpi.com

Table 2: Antioxidant Activity of Selected Phenolic Thiazole Derivatives

| Compound | DPPH IC₅₀ (μM) | ABTS IC₅₀ (μM) | Reference |

|---|---|---|---|

| Thiazolyl-Catechol (3a) | Data not specified | Data not specified | mdpi.com |

| Phenolic Thiazole (5a) | Potent Activity | Lower than Ascorbic Acid | semanticscholar.org |

| Phenolic Thiazole (7a) | Potent Activity | Lower than Ascorbic Acid | semanticscholar.org |

| N-Methyl Thiazole (7j) | Significant Activity | Significant Activity | nih.gov |

| N-Methyl Thiazole (7k) | Significant Activity | Significant Activity | nih.gov |

| Ascorbic Acid (Standard) | - | - | mdpi.comnih.gov |

| Trolox (Standard) | - | - | mdpi.comnih.gov |

Enzyme and Receptor Interaction Studies

Molecular docking studies are crucial computational tools used to predict the binding affinity and interaction patterns of thiazole derivatives with their biological targets. These in silico studies provide valuable insights into the ligand-receptor interactions at the molecular level, complementing experimental data.

For anti-inflammatory thiazole derivatives, docking studies have been performed on COX enzymes. The docking of 5-methylthiazole-thiazolidinone conjugates against the COX-1 active site revealed that the amino acid residue Arg120 was critical for the binding and activity of these compounds, identifying them as a novel class of selective COX-1 inhibitors. nih.gov Docking of pyrazolyl-thiazole derivatives into the active sites of HER-2 and EGFR kinases has also been performed to rationalize their anticancer activity. tandfonline.com

In the context of anticancer research, docking studies have investigated the binding of thiazole derivatives to targets like tubulin, topoisomerase, and various kinases. The docking of new thiazole derivatives into the colchicine (B1669291) binding site of tubulin showed good agreement with the results of tubulin inhibition assays, suggesting this as a key mechanism of their cytotoxic action. acs.orgnih.gov Similarly, molecular docking has been used to investigate the binding of thiazole conjugates with Rho6 protein, a target in hepatic cancer, revealing interactions with residues such as Ser95, Glu138, and Arg96. nih.gov

In vitro studies have been pivotal in uncovering the molecular mechanisms through which this compound derivatives exert their biological effects. A significant body of research points towards their role as inhibitors of crucial cellular enzymes and their ability to interfere with fundamental cellular processes.